![molecular formula C13H15ClF3NO B2589471 6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride CAS No. 2197056-61-2](/img/structure/B2589471.png)
6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure, which includes an indole moiety fused with an oxane ring. The presence of a trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various fields of research, including medicinal chemistry and material science.
Mechanism of Action
Target of action
The compound “6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride” contains an indole nucleus, which is found in many bioactive compounds and binds with high affinity to multiple receptors .
Biochemical pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The trifluoromethyl group is known to enhance the polarity, stability, and lipophilicity of compounds, which could potentially affect the compound’s bioavailability .
Result of action
Indole derivatives are known to have diverse biological activities .
Action environment
The trifluoromethyl group is known to enhance the stability of compounds .
Biochemical Analysis
Biochemical Properties
The trifluoromethyl group in 6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride plays a significant role in its biochemical reactions It interacts with various enzymes, proteins, and other biomolecules, influencing their function and behavior
Molecular Mechanism
The molecular mechanism of action of 6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is not well established. It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the indole precursor, which is then subjected to spirocyclization. The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic addition reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of high-throughput screening for reaction conditions can be employed. The use of catalysts and green chemistry principles is also considered to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, resulting in reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), organolithium reagents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a candidate for drug development.
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against various biological targets, including enzymes and receptors, making it a potential lead compound for drug discovery.
Industry: In the industrial sector, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings, which require specific chemical properties.
Comparison with Similar Compounds
- 6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-pyran] hydrochloride
- 6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-thiane] hydrochloride
Comparison: Compared to similar compounds, 6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is unique due to its oxane ring, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group further enhances its stability and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-oxane];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO.ClH/c14-13(15,16)9-1-2-10-11(7-9)17-8-12(10)3-5-18-6-4-12;/h1-2,7,17H,3-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUHWFDOJUDKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=C2C=CC(=C3)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2589388.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2589389.png)

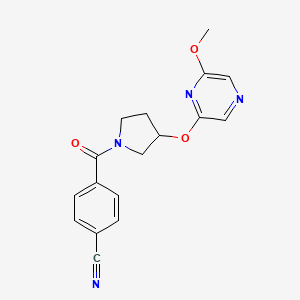
![1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2589396.png)
![4-{[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]sulfonyl}morpholine](/img/structure/B2589397.png)
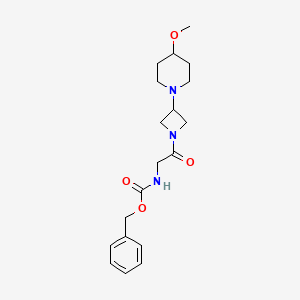
![10-benzyl-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2589400.png)
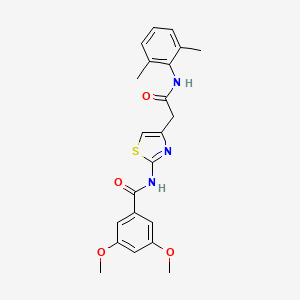
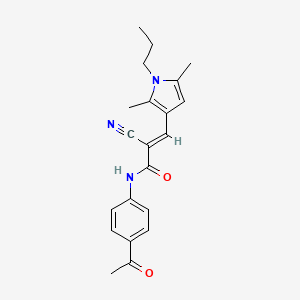
![N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide](/img/structure/B2589403.png)
![[5-(4-chlorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2589404.png)
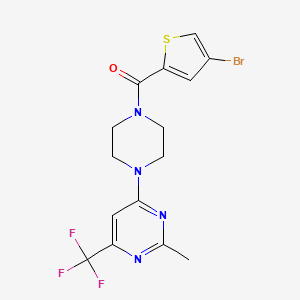
![5-Fluoro-2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine](/img/structure/B2589409.png)
